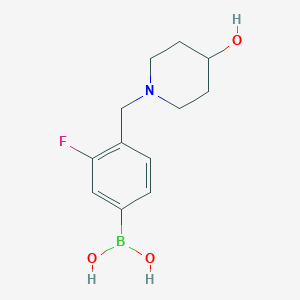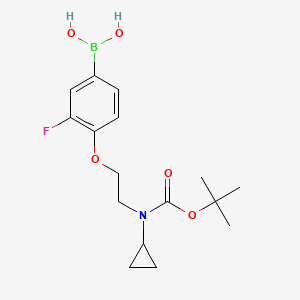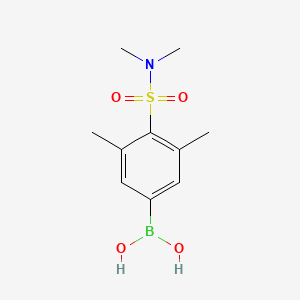
(4-(N,N-dimethylsulfamoyl)-3,5-dimethylphenyl)boronic acid
Overview
Description
(4-(N,N-dimethylsulfamoyl)-3,5-dimethylphenyl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with N,N-dimethylsulfamoyl and dimethyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(N,N-dimethylsulfamoyl)-3,5-dimethylphenyl)boronic acid typically involves the introduction of the boronic acid group to the phenyl ring. One common method is the hydroboration of an appropriate precursor, followed by oxidation to yield the boronic acid. The reaction conditions often involve the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium complexes .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and advanced purification techniques ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
(4-(N,N-dimethylsulfamoyl)-3,5-dimethylphenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid to boranes.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenated compounds for substitution reactions. The reaction conditions typically involve mild temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide yields boronic esters, while reduction with lithium aluminum hydride produces boranes .
Scientific Research Applications
(4-(N,N-dimethylsulfamoyl)-3,5-dimethylphenyl)boronic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of (4-(N,N-dimethylsulfamoyl)-3,5-dimethylphenyl)boronic acid involves its ability to form reversible covalent bonds with diol-containing molecules. This property is exploited in boronate affinity chromatography, where the compound selectively binds to target molecules under specific pH conditions. The molecular targets include nucleosides, catechols, and glycoproteins, and the pathways involved are primarily related to the reversible formation of boronate esters .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: A simpler boronic acid with a phenyl ring and a boronic acid group.
(4-(N,N-dimethylsulfamoyl)phenyl)boronic acid: Similar to the target compound but lacks the additional dimethyl groups on the phenyl ring.
Uniqueness
(4-(N,N-dimethylsulfamoyl)-3,5-dimethylphenyl)boronic acid is unique due to the presence of both N,N-dimethylsulfamoyl and dimethyl groups on the phenyl ring. These substituents enhance its chemical reactivity and selectivity in various applications, making it a valuable compound in synthetic chemistry and material science .
Properties
IUPAC Name |
[4-(dimethylsulfamoyl)-3,5-dimethylphenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BNO4S/c1-7-5-9(11(13)14)6-8(2)10(7)17(15,16)12(3)4/h5-6,13-14H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXLPZSFYAKFYEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)C)S(=O)(=O)N(C)C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Chlorothieno[3,2-b]furan-5-carboxylic acid](/img/structure/B1408806.png)
![methyl 2-[(1S)-1-{[(benzyloxy)carbonyl]amino}-3-(methylsulfanyl)propyl]-5-methyl-1,3-oxazole-4-carboxylate](/img/structure/B1408808.png)
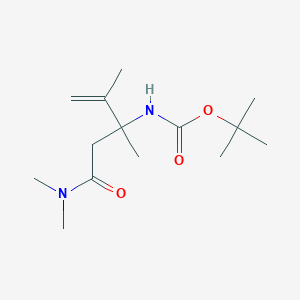
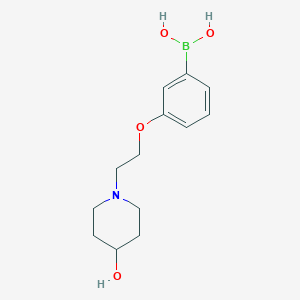
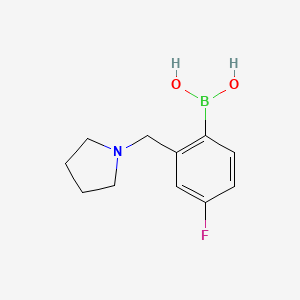
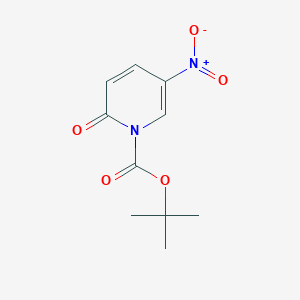
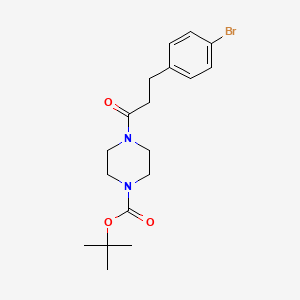
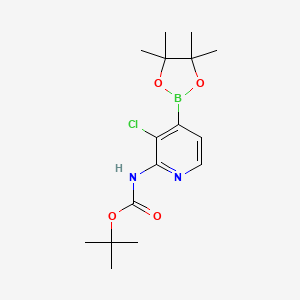
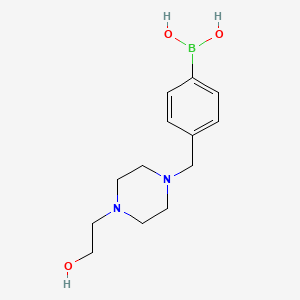
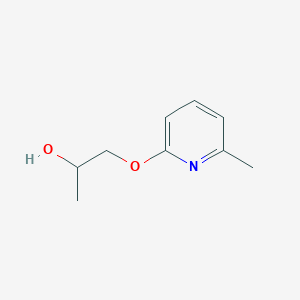
![Ethyl 2-(bromomethyl)-8-cyano-7-methoxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1408818.png)

